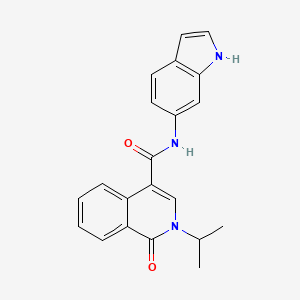

N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a fused isoquinoline scaffold substituted with an indole moiety at the 6-position and an isopropyl group at the 2-position. The compound’s structural uniqueness arises from its dual heterocyclic system (isoquinoline and indole), which is hypothesized to enhance binding affinity to biological targets such as kinases or receptors.

Properties

Molecular Formula |

C21H19N3O2 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H19N3O2/c1-13(2)24-12-18(16-5-3-4-6-17(16)21(24)26)20(25)23-15-8-7-14-9-10-22-19(14)11-15/h3-13,22H,1-2H3,(H,23,25) |

InChI Key |

ARVKHMYKAREDEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

- The synthetic route to obtain this compound involves several steps:

Esterification: Nicotinic acid is esterified to yield an intermediate compound.

Oxidation: The intermediate undergoes oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Addition: A nucleophilic addition reaction leads to the final compound.

- Industrial production methods may involve modifications for scalability and efficiency.

Chemical Reactions Analysis

- The compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., hydrides), and nucleophiles.

- Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

Medicine: Explored for antitumor or antifibrotic effects.

Industry: May serve as a precursor for drug development.

Mechanism of Action

- The compound’s mechanism likely involves interactions with specific molecular targets.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

- Structural Differences : Replaces the indole-6-yl group with a bulky adamantyl substituent and extends the alkyl chain (pentyl vs. isopropyl).

- Synthesis : Prepared via similar methodologies (e.g., TLC purification, 25% yield), highlighting challenges in isolating indole-containing derivatives.

- Properties : Higher molecular weight (422 g/mol vs. ~350 g/mol for the target compound) and lipophilicity (LogP ~3.34), which may impact bioavailability.

- N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide Structural Differences: Indole substituent at the 3-position instead of 6-position, with an ethyl linker. Physicochemical Data: Calculated LogD (pH 7.4) = 3.34, polar surface area = 65.2 Ų, and compliance with Lipinski’s Rule of Five, suggesting favorable oral absorption.

Pharmacokinetic and Physicochemical Properties

*Estimated based on structural similarity.

Patent and Commercial Landscape

- No direct patents for the target compound were identified, though its structural class (4-oxo-isoquinoline carboxamides) is frequently patented for kinase inhibition .

Biological Activity

N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features an indole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, a study on indole-based compounds showed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL . This suggests that this compound may exhibit similar or enhanced antimicrobial effects.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. For example, some synthesized indole compounds demonstrated significant antiproliferative effects across multiple cancer types, including lung cancer (A549 cells) and others .

Case Study: Cytotoxicity Assessment

In a comparative study, several indole derivatives were evaluated for their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited potent growth suppression in rapidly dividing cells while showing lower effects on non-tumor cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole structure may interact with various biological targets, including enzymes involved in cell proliferation and survival pathways.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.